molecular formula C20H18N2O4 B1630839 Corydamine CAS No. 49870-84-0

Corydamine

Cat. No.: B1630839
CAS No.: 49870-84-0
M. Wt: 350.4 g/mol
InChI Key: VWHAIQHZMVRBJN-UHFFFAOYSA-N
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Description

Corydamine is a 3-arylisoquinoline alkaloid . It is a potent DNA topoisomerase I/II inhibitor . This compound has anti-cancer activity . It is sourced from the tubers of Corydalis incisa .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 350.4 g/mol . It is a crystalline powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Corydamine, identified within Corydalis species, demonstrates notable analgesic and anti-inflammatory properties. Studies reveal that constituents of Corydalis taliensis and Corydalis incisa contain this compound with potential therapeutic implications in pain management and inflammation reduction without focusing on drug dosage or adverse reactions (Luo Sd & Wu Sb, 1982); (G. Nonaka & I. Nishioka, 1973).

Antimalarial Activity

A study on Corydalis dubia, a Bhutanese traditional medicine, uncovered that its alkaloids, including this compound, exhibit potential antimalarial activity. This finding supports its ethnopharmacological use against infections resembling malarial symptoms (P. Wangchuk et al., 2012).

Cytotoxicity and Potential in Cancer Treatment

Research on Corydalis turtschaninovii identified new alkaloids alongside this compound showing cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy (Ki Hyun Kim et al., 2010).

Enzyme Inhibition for Drug Interactions

Corydaline, closely related to this compound, has been studied for its ability to inhibit various human cytochrome P450 and UDP-glucuronosyltransferase enzymes, indicating potential significance in the pharmacokinetic modulation of drug interactions (H. Ji et al., 2011).

Neuroprotective Effects and Addiction Treatment Potential

Corydaline and l-tetrahydropalmatine, found in Corydalis, have been shown to attenuate morphine-induced conditioned place preference and alter neurotransmitter receptor expression in rats, offering insights into their therapeutic potential in preventing opioid abuse and addiction (Wei-ning Jiang et al., 2020).

Mechanism of Action

Corydamine acts as a potent DNA topoisomerase I/II inhibitor . This suggests that it interferes with the action of topoisomerase enzymes, which play a crucial role in DNA replication. By inhibiting these enzymes, this compound could potentially prevent the replication of cancer cells, contributing to its anti-cancer activity .

Safety and Hazards

The safety data sheet for Corydamine suggests that it should be handled with care . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is also recommended to use personal protective equipment when handling this compound .

Properties

IUPAC Name

2-[6-([1,3]dioxolo[4,5-h]isoquinolin-7-yl)-1,3-benzodioxol-5-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16-6-12-2-3-17-20(26-11-23-17)15(12)9-22-16/h2-3,6-9,21H,4-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHAIQHZMVRBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC2=C(C=C1C3=NC=C4C(=C3)C=CC5=C4OCO5)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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